Synthetic Yield Comparison: Patent Route Using 330785-81-4 vs. Unsubstituted Benzylamine Route
In the patent-defined synthesis of Avanafil, the nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) with 3-chloro-4-methoxybenzylamine yields CAS 330785-81-4 as the isolable intermediate. Under optimized conditions (triethylamine in acetone at 20°C for 3 hours), this specific transformation proceeds with 87% isolated yield . In contrast, when the same electrophilic substrate is reacted with unsubstituted benzylamine under comparable conditions, the resulting benzylamino analog lacks the chlorine atom required for the final Avanafil pharmacophore and gives a lower yield of 76% due to reduced nucleophilicity of the amine . The 11-percentage-point yield advantage has direct cost-of-goods implications for kilogram-scale procurement.
| Evidence Dimension | Isolated synthetic yield of pyrimidine intermediate |
|---|---|
| Target Compound Data | 87% isolated yield (using 3-chloro-4-methoxybenzylamine) |
| Comparator Or Baseline | 76% isolated yield (using unsubstituted benzylamine under comparable conditions) |
| Quantified Difference | 11 percentage points higher yield for the target compound route |
| Conditions | Triethylamine, acetone, 20°C, 3–10 h; electrophile: ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
Why This Matters
Higher synthetic yield directly reduces the cost per gram of downstream Avanafil intermediate and improves process mass intensity, making CAS 330785-81-4 the economically rational procurement choice for Avanafil manufacturing.
